![molecular formula C13H9F3O5S B13658620 Methyl 1-[[(Trifluoromethyl)sulfonyl]oxy]-2-naphthoate](/img/no-structure.png)
Methyl 1-[[(Trifluoromethyl)sulfonyl]oxy]-2-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-[[(Trifluoromethyl)sulfonyl]oxy]-2-naphthoate: is a chemical compound with the molecular formula C13H9F3O5S and a molecular weight of 334.27 g/mol . This compound is known for its unique trifluoromethylsulfonyl group, which imparts distinct chemical properties and reactivity. It is primarily used in research settings, particularly in the fields of organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-[[(Trifluoromethyl)sulfonyl]oxy]-2-naphthoate typically involves the reaction of 2-naphthoic acid with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired ester.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 1-[[(Trifluoromethyl)sulfonyl]oxy]-2-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, substitution with an amine would yield an amide derivative, while oxidation might produce a sulfone .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, Methyl 1-[[(Trifluoromethyl)sulfonyl]oxy]-2-naphthoate is used as a building block for the synthesis of more complex molecules. Its trifluoromethylsulfonyl group is particularly valuable for introducing trifluoromethyl groups into target compounds .
Biology and Medicine: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules .
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals and materials science. Its unique chemical properties make it a valuable intermediate in the production of various functional materials .
Mécanisme D'action
The mechanism of action of Methyl 1-[[(Trifluoromethyl)sulfonyl]oxy]-2-naphthoate involves its ability to act as an electrophile in chemical reactions. The trifluoromethylsulfonyl group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations, where the compound serves as a precursor to more complex molecules .
Comparaison Avec Des Composés Similaires
Comparison: Methyl 1-[[(Trifluoromethyl)sulfonyl]oxy]-2-naphthoate is unique due to its naphthalene backbone, which imparts distinct aromatic propertiesThe presence of the naphthalene ring can influence the compound’s electronic properties and reactivity, making it suitable for specific synthetic applications .
Propriétés
Formule moléculaire |
C13H9F3O5S |
|---|---|
Poids moléculaire |
334.27 g/mol |
Nom IUPAC |
methyl 1-(trifluoromethylsulfonyloxy)naphthalene-2-carboxylate |
InChI |
InChI=1S/C13H9F3O5S/c1-20-12(17)10-7-6-8-4-2-3-5-9(8)11(10)21-22(18,19)13(14,15)16/h2-7H,1H3 |
Clé InChI |
JCIUYBDKEDCBKR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C2=CC=CC=C2C=C1)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


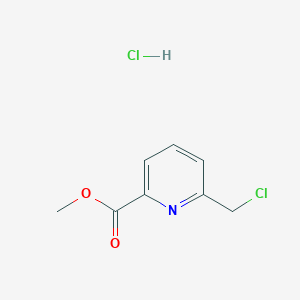
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B13658543.png)
![4-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13658545.png)
![6-Fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13658551.png)
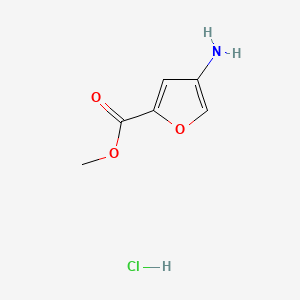
![3-[[(8|A,9S)-6'-methoxycinchonan-9-yl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione](/img/structure/B13658571.png)
![benzyl (2S)-2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride](/img/structure/B13658572.png)
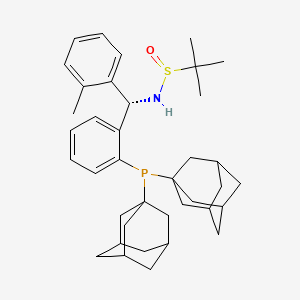
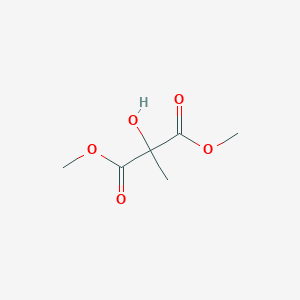
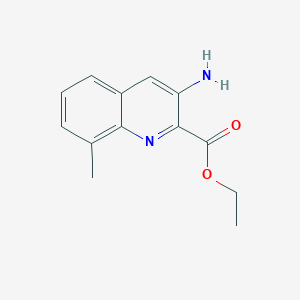
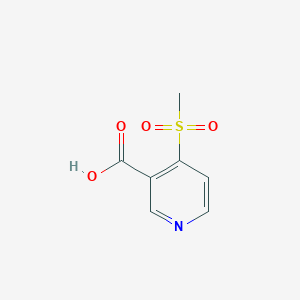
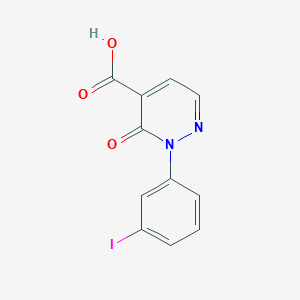
![9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B13658602.png)
![Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate](/img/structure/B13658611.png)
